molecular formula C25H30GeO3 B14403099 Triethoxy(triphenylmethyl)germane CAS No. 88102-98-1

Triethoxy(triphenylmethyl)germane

Cat. No.: B14403099
CAS No.: 88102-98-1
M. Wt: 451.1 g/mol
InChI Key: NSTZLJPJUVIQSW-UHFFFAOYSA-N
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Description

Triethoxy(triphenylmethyl)germane is an organogermanium compound characterized by a germanium atom bonded to three ethoxy groups (-OCH₂CH₃) and one triphenylmethyl (trityl) group (C₆H₅)₃C. This structure combines the steric bulk of the trityl group with the electron-donating ethoxy substituents, resulting in unique reactivity and stability.

Properties

CAS No.

88102-98-1

Molecular Formula

C25H30GeO3

Molecular Weight

451.1 g/mol

IUPAC Name

triethoxy(trityl)germane

InChI

InChI=1S/C25H30GeO3/c1-4-27-26(28-5-2,29-6-3)25(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,4-6H2,1-3H3

InChI Key

NSTZLJPJUVIQSW-UHFFFAOYSA-N

Canonical SMILES

CCO[Ge](C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy(triphenylmethyl)germane typically involves the reaction of triphenylmethyl chloride with germanium tetrachloride in the presence of an appropriate base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:

Ph3CCl+GeCl4+3EtOHPh3CGe(OEt)3+3HCl\text{Ph}_3\text{CCl} + \text{GeCl}_4 + 3\text{EtOH} \rightarrow \text{Ph}_3\text{CGe(OEt)}_3 + 3\text{HCl} Ph3​CCl+GeCl4​+3EtOH→Ph3​CGe(OEt)3​+3HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Triethoxy(triphenylmethyl)germane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and triphenylmethanol.

    Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Triethoxy(triphenylmethyl)germane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activity, including anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, such as semiconductors and polymers.

Mechanism of Action

The mechanism of action of Triethoxy(triphenylmethyl)germane involves its interaction with cellular components. The triphenylmethyl group can act as a radical scavenger, protecting cells from oxidative damage. The germanium atom can interact with biological molecules, potentially altering their function and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Triethoxy(triphenylmethyl)germane with structurally or functionally related organogermanium compounds, focusing on molecular features, stability, and applications.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituents Key Properties Applications
This compound C₂₇H₃₃GeO₃ 3 ethoxy, 1 trityl High steric hindrance; moderate electron donation from ethoxy groups Potential catalyst precursor, organic synthesis
Triphenylgermanium chloride C₁₈H₁₅ClGe 3 phenyl, 1 chlorine Cytotoxic properties; used in catalysis and material synthesis Antitumor agents, polymer catalysts
(tert-Butylperoxy)(trimethyl)germane C₇H₁₈GeO₂ 1 tert-butylperoxy, 3 methyl Radical initiator; thermally unstable Polymerization processes
Chloro[tris(pentafluorophenyl)]germane C₁₈F₁₅ClGe 3 pentafluorophenyl, 1 chlorine High electronegativity; robust oxidative stability Fluorinated material synthesis
Tributylgermanium bromide C₁₂H₂₄BrGe 3 butyl, 1 bromine Reactive halogen center; used in cross-coupling reactions Thin-film deposition, electronics

Key Comparisons:

Steric and Electronic Effects: The trityl group in this compound provides greater steric protection than phenyl or methyl groups in analogs like Triphenylgermanium chloride or (tert-Butylperoxy)(trimethyl)germane. This hinders nucleophilic attacks, enhancing thermal stability . Ethoxy groups are stronger electron donors compared to chlorine or bromine in Triphenylgermanium chloride or Tributylgermanium bromide. This could lower electrophilicity at the germanium center, reducing reactivity in polar reactions but favoring radical or photochemical pathways .

Reactivity in Synthesis: Unlike Chloro[tris(pentafluorophenyl)]germane, which is used in fluorinated material synthesis due to its oxidative resistance, this compound’s ethoxy groups may facilitate alkoxy exchange reactions, similar to triethylgermanes in cross-coupling applications . Triphenylgermanium chloride’s cytotoxicity is attributed to its phenyl-chlorine-germanium motif, whereas the ethoxy groups in this compound might reduce bioactivity but improve compatibility in non-biological applications .

Its stability under mild conditions could make it suitable for photoredox catalysis, similar to diacylgermanes used in light-driven reactions .

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